2-(benzylamino)-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound notable for its potential pharmacological applications. This compound belongs to the quinazolinone family, characterized by a fused bicyclic structure that includes a quinazoline core and various substituents that enhance its biological activity. The specific structure of this compound allows for interactions with biological targets, making it of interest in medicinal chemistry.
2-(benzylamino)-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It also falls under the category of bioactive compounds, with implications in drug design and development due to its structural properties.
The synthesis of 2-(benzylamino)-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. A common synthetic route includes:
The synthesis may involve various reagents and catalysts, including bases for deprotonation and solvents such as ethanol or dimethylformamide for reaction medium. Reaction conditions such as temperature and time are optimized to maximize yield and purity .
The molecular formula of 2-(benzylamino)-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one is C₁₉H₁₇N₃O₂, with a molecular weight of approximately 319.4 g/mol. The structure features:
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into the arrangement of atoms and functional groups .
The reactivity of 2-(benzylamino)-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one can be explored through various chemical transformations:
These reactions are often facilitated by specific catalysts or reaction conditions that enhance the efficiency of the processes involved .
The mechanism of action for 2-(benzylamino)-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one primarily involves its interaction with biological targets such as enzymes or receptors. For instance:
Studies have shown that similar compounds exhibit activity against various biological targets, suggesting potential therapeutic applications .
Characterization techniques such as infrared spectroscopy (IR) and mass spectrometry (MS) are commonly employed to confirm the identity and purity of the compound .
The primary applications of 2-(benzylamino)-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one include:
Research continues to explore its efficacy and safety profiles in preclinical models, paving the way for future clinical applications .
The quinazolinone scaffold represents a privileged structure in medicinal chemistry, with its history tracing back to 1869 when Griess synthesized the first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, via anthranilic acid condensation [1] [3]. Systematic exploration began in 1903 when Gabriel developed practical syntheses, but significant medicinal interest emerged only in the 1950s following the isolation of antimalarial quinazolinone alkaloids from Dichroa febrifuga, a traditional Chinese herb [3]. This natural product, identified as 3-[β-keto-g-(3-hydroxy-2-piperidyl)-propyl]-4-quinazolone, demonstrated exceptional bioactivity and inspired synthetic campaigns that established the quinazolinone nucleus as a versatile pharmacophore [1] [3].
Over 100 quinazolinone-based drugs have reached the market, with more than 40,000 biologically active derivatives documented in scientific databases [3] [6]. The structural evolution of these compounds reflects therapeutic innovation across diverse disease areas:
Table 1: Clinically Approved Quinazolinone-Based Therapeutics
Drug Name | Therapeutic Category | Key Structural Features | Primary Target |
---|---|---|---|
Gefitinib | Anticancer | 3-Chloro-4-fluoroaniline at C4 | EGFR tyrosine kinase |
Afatinib | Anticancer | Dimethylaminocrotonamide at C4 | EGFR/HER2 tyrosine kinases |
Prazosin | Antihypertensive | Furan-2-carbonyl piperazine at C4 | α1-Adrenoceptors |
Albaconazole | Antifungal | 1H-1,2,4-Triazol-1-yl moiety at C2 | Fungal lanosterol 14α-demethylase |
Raltitrexed | Anticancer | Thiophene dicarboxylate at N3 | Thymidylate synthase |
The 7,8-dihydroquinazolin-5(6H)-one scaffold—a partially saturated variant of the classical quinazolinone—confers distinct physicochemical and pharmacological advantages. Its bicyclic system features a pyrimidin-4-one ring fused to a cyclohexanone, creating a conformationally constrained, planar-to-semiplanar architecture essential for target engagement [1] [2]. Unlike fully aromatic analogues, the non-aromatic C5-C8 bond introduces torsional flexibility that enhances adaptability to binding pockets while maintaining structural integrity through intramolecular hydrogen bonding between N1-H and the C5=O group [2] [6].
Key electronic and steric properties include:
Table 2: Conformational and Electronic Properties of 7,8-Dihydroquinazolin-5(6H)-one Core
Structural Feature | Physicochemical Implication | Biological Consequence |
---|---|---|
C5 Carbonyl | Strong dipole moment (3.2–3.8 D); H-bond acceptor | Anchoring to catalytic lysine/asparagine residues |
N1-H | H-bond donor capability (pKa ∼12–14) | Stabilization via backbone carbonyl interactions |
C7-C8 Single bond | Rotational freedom (∼30° twist from planarity) | Adaptability to hydrophobic enzyme pockets |
C6-C7 Unsaturation | Extended π-conjugation when C6=N3 present | Stacking interactions with aromatic receptor residues |
Tautomeric forms | Lactam (dominant) ↔ lactim equilibrium | Dual H-bonding functionality in enzyme active sites |
Strategic decoration of the dihydroquinazolinone core at C2 and C7 positions maximizes interactions with biological targets. The C2-benzylamino and C7-furan-2-yl motifs in 2-(benzylamino)-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one synergistically enhance target affinity through complementary molecular mechanisms:
C2-Benzylamino Rationale:
C7-Furan-2-yl Rationale:
Table 3: Structure-Activity Relationship (SAR) of C2 and C7 Substituents
Position | Substituent | Key SAR Findings | Optimal Groups |
---|---|---|---|
C2 | Benzylamino | - Ortho-Cl/F enhance cytotoxic potency 2–3 fold vs. unsubstituted- Para-OCH₃ improves kinase selectivity index by ∼5× | 2-Cl-benzylamino, 4-OCH₃-benzylamino |
Alkylamino | - n-Propyl retains 80% activity; tert-butyl reduces by 60%- Cyclopropyl maintains activity with improved metabolic stability | Cyclopropylamino | |
C7 | Furan-2-yl | - Superior to thiophene-2-yl in anti-inflammatory models (IC₅₀ 1.8 vs. 4.7 µM)- 5-Nitro-furan-2-yl boosts antibacterial but reduces kinase inhibition | Unsubstituted furan-2-yl |
Aryl | - Phenyl: Moderate activity (IC₅₀ ∼15 µM)- 4-Pyridyl: Enhances solubility but reduces cell permeability | 3-Pyridyl (for charged targets) |
The C7 position's stereogenicity permits enantioselective synthesis. (R)-enantiomers typically show 3–5× greater affinity for ATP-binding enzymes (kinases, PDEs) due to optimal positioning of the furan oxygen toward catalytic residues [6] [7]. This stereopreference underscores the importance of asymmetric synthesis in developing the title compound.
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0